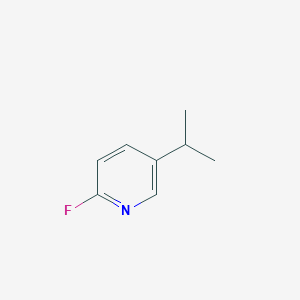
1-(4-methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one is an organic compound that features a piperazine ring substituted with a methyl group and a butanone chain with a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with Methyl Group: The piperazine ring is then methylated using methyl iodide or methyl sulfate under basic conditions.
Attachment of Butanone Chain: The butanone chain is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with 4-chlorobutan-2-one.
Introduction of Methylsulfanyl Group: Finally, the methylsulfanyl group is added through a thiolation reaction using methylthiol and a suitable base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common purification methods.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(4-Methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug formulations due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(4-methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to biological targets and modulate their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
1-(4-Methylpiperazin-1-yl)butan-1-one: Lacks the methylsulfanyl group, which may affect its biological activity and chemical properties.
1-(4-Methylpiperazin-1-yl)-4-(methylthio)butane: Similar structure but with a different functional group, leading to variations in reactivity and applications.
Uniqueness: 1-(4-Methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one is unique due to the presence of both the piperazine ring and the methylsulfanyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
1901728-78-6 |
|---|---|
Formule moléculaire |
C10H20N2OS |
Poids moléculaire |
216.35 g/mol |
Nom IUPAC |
1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one |
InChI |
InChI=1S/C10H20N2OS/c1-11-5-7-12(8-6-11)10(13)4-3-9-14-2/h3-9H2,1-2H3 |
Clé InChI |
KVRODVOFNQNHIH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)CCCSC |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



